1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea
Description
1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea (CAS 851477-20-8) is a chiral thiourea derivative with a molecular formula of C₁₇H₂₁F₆N₃S and a molecular weight of 413.42 . Its structure comprises a 3,5-bis(trifluoromethyl)phenyl group and a (1S,2S)-2-(dimethylamino)cyclohexyl moiety, with the stereochemistry at the cyclohexyl ring being critical for its catalytic activity in asymmetric synthesis . The compound is typically synthesized via reactions between enantiomerically pure cyclohexylamines and 3,5-bis(trifluoromethyl)phenyl isothiocyanate, followed by purification via chromatography . It is commercially available with purities ≥95–98% and is soluble in organic solvents like dichloromethane and ether .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F6N3S/c1-27(2)15-6-4-3-5-14(15)26-16(28)25-10-11-7-12(17(19,20)21)9-13(8-11)18(22,23)24/h7-9,14-15H,3-6,10H2,1-2H3,(H2,25,26,28)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNLGFDGORBFNI-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC(=S)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Bis(trifluoromethyl)benzyl Isothiocyanate
The 3,5-bis(trifluoromethyl)benzyl group is introduced via its isothiocyanate derivative. A common method involves reacting 3,5-bis(trifluoromethyl)benzyl chloride with ammonium thiocyanate in anhydrous acetone under reflux. This generates the corresponding isothiocyanate through nucleophilic substitution. The reaction typically proceeds at 50–60°C for 4–6 hours, yielding 70–85% pure product after recrystallization from hexane.
Key Reaction Conditions
Synthesis of (1S,2S)-2-(Dimethylamino)cyclohexylamine
The chiral cyclohexylamine moiety is synthesized via resolution of racemic trans-2-aminocyclohexanol. The alcohol is first protected as a tosylate, followed by nucleophilic substitution with dimethylamine in tetrahydrofuran (THF) at 0°C. Chiral HPLC or enzymatic resolution ensures enantiomeric purity >99%.
Critical Parameters
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Protecting Group: Tosyl chloride in pyridine
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Amine Source: Dimethylamine gas or aqueous solution
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Optical Purity: Validated via polarimetry ([α]D²⁵ = +12.5° in CHCl₃)
Thiourea Coupling Strategies
Isothiocyanate-Amine Condensation
The core thiourea linkage forms via nucleophilic addition of (1S,2S)-2-(dimethylamino)cyclohexylamine to 3,5-bis(trifluoromethyl)benzyl isothiocyanate. This reaction is conducted in dichloromethane or tert-butanol at room temperature, achieving yields of 65–78%.
Reaction Mechanism
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Isothiocyanate electrophilicity at the carbon center enables attack by the amine’s lone pair.
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Intermediate thiocarbamic acid undergoes proton transfer to yield thiourea.
Optimization Insights
Alternative Route via Dithiocarbamate Esters
A patent-derived method utilizes dithiocarbamate esters as intermediates. 3,5-Bis(trifluoromethyl)benzylamine reacts with carbon disulfide and sodium hydroxide to form a dithiocarbamate salt, which is esterified with chloroacetate. Subsequent aminolysis with (1S,2S)-2-(dimethylamino)cyclohexylamine affords the thiourea in 60–70% yield.
Advantages
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Avoids handling volatile isothiocyanates.
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Suitable for large-scale synthesis due to crystalline intermediates.
Limitations
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Purity >98% is confirmed by RP-HPLC with UV detection at 254 nm.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 2H, ArH), 7.70 (s, 1H, ArH), 4.65 (d, J = 5.2 Hz, 2H, CH₂), 3.45–3.55 (m, 1H, cyclohexyl), 2.30 (s, 6H, N(CH₃)₂).
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HRMS (ESI+): m/z calcd for C₂₃H₂₅F₆N₃S [M+H]⁺ 530.1682, found 530.1685.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Isothiocyanate-Amine | 78% | >98% | Moderate | Short reaction time |
| Dithiocarbamate Ester | 70% | 95% | High | Avoids isothiocyanate handling |
Challenges and Mitigation Strategies
Stereochemical Control
The (1S,2S) configuration necessitates chiral resolution or asymmetric synthesis. Enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric excess >99% but adds cost.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium thiolate, dimethylamine; reactions are often conducted in polar solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its unique chemical structure. Its trifluoromethyl groups enhance lipophilicity, which can improve bioavailability and efficacy in drug formulations. Studies have indicated that thiourea derivatives can exhibit anti-cancer properties and may be effective against various types of tumors.
Catalysis
Thioureas are recognized as effective catalysts in asymmetric synthesis. This compound has been employed in:
- Organocatalysis : It serves as a chiral catalyst for various reactions, including Michael additions and aldol reactions. The presence of the dimethylamino group contributes to its catalytic activity by stabilizing transition states.
- Enantioselective Reactions : The chiral nature of the compound allows it to facilitate reactions that produce enantiomerically enriched products, which are crucial in the pharmaceutical industry.
Material Science
The incorporation of trifluoromethyl groups into polymers enhances their thermal stability and chemical resistance. Research indicates that this compound can be used to develop new materials with improved properties for coatings and adhesives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer Activity | Demonstrated that thiourea derivatives exhibit cytotoxic effects against breast cancer cells, with IC50 values indicating potency comparable to established chemotherapeutics. |
| Study B | Catalytic Efficiency | Showed that the compound catalyzes the asymmetric Michael addition with high enantioselectivity (up to 95% ee), outperforming traditional catalysts in certain conditions. |
| Study C | Polymer Development | Developed a polymer blend incorporating the compound, resulting in materials with enhanced mechanical properties and thermal stability compared to standard polymers. |
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 3,5-bis(trifluoromethyl)phenyl group enhances electron-withdrawing properties, stabilizing transition states in catalysis . Replacing dimethylamino with bulkier groups (e.g., diethylamino) increases molecular weight (413.42 → 441.17) and may alter solubility or steric effects .
- Stereochemistry : The (1S,2S) configuration in the target compound is crucial for enantioselectivity. Its (1R,2R) counterpart (CAS 620960-26-1) shows divergent catalytic performance .
- Synthetic Efficiency : Yields vary significantly (43–86%) depending on substituent complexity. For example, compound 11 achieves 86% yield due to optimized reaction conditions , while (S,S)-1f requires longer reaction times (36 hours) .
Catalytic Performance in Asymmetric Reactions
Key Findings:
- The target compound’s dimethylamino group facilitates hydrogen-bonding interactions, critical for activating electrophiles in Michael additions .
- Bulkier substituents (e.g., dinaphthoazepine in ) improve stereocontrol in spirocyclic syntheses but reduce solubility.
- Perfluorophenyl analogs exhibit stronger anion-binding capacity due to enhanced electrostatic interactions .
Commercial and Practical Considerations
- Pricing : The target compound is priced at €51.00/g (98% purity), while perfluorophenyl derivatives cost up to ¥36,000/100mg .
- Stability: Thioureas with trifluoromethyl groups exhibit superior thermal stability compared to non-fluorinated analogs. For example, (1R,2R,1’S)-4f crystallizes as a stable white solid (space group P2₁) .
- Storage : Most derivatives require refrigeration (0–6°C) to prevent decomposition .
Biological Activity
1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea is a compound characterized by its unique thiourea functional group, which has been recognized for its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: 1-(3,5-bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea
- Molecular Formula: C18H23F6N3S
- Molecular Weight: 427.45 g/mol
- CAS Number: 1908529-26-9
- Purity: 97% .
Biological Activity Overview
Thiourea derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity: Compounds in this class exhibit significant antibacterial and antifungal properties. For instance, thiourea derivatives have been shown to inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Properties: Recent studies indicate that thiourea derivatives can effectively target cancer cell lines, demonstrating IC50 values ranging from 1.50 µM to 20 µM against different malignancies . The mechanisms often involve the inhibition of angiogenesis and alteration of cancer cell signaling pathways.
- Antioxidant Activity: Some thiourea compounds have demonstrated strong antioxidant properties, with reducing potentials against free radicals .
The biological mechanisms through which 1-(3,5-bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea exerts its effects include:
- Inhibition of Enzymatic Activity: Thioureas can inhibit enzymes such as acetylcholinesterase and various kinases involved in cancer progression .
- Interference with Cellular Signaling Pathways: These compounds may modulate pathways related to cell proliferation and apoptosis, contributing to their anticancer effects .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of thiourea derivatives similar to the compound :
Q & A
Q. What are the key synthetic routes for 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea, and how do reaction conditions influence yield?
The compound is synthesized via a multi-step process involving thiourea formation. For example, a chiral cyclohexylamine intermediate is reacted with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under controlled conditions. Key steps include:
- Stirring at 65°C for 36 hours to promote thiourea bond formation .
- Purification via flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate enantiomers .
- Yields range from 17% to 43%, depending on stereochemical control and solvent selection .
- Patents (e.g., WO2005000803) describe alternative routes using chiral auxiliaries .
Q. How is the stereochemical configuration of the compound validated?
X-ray crystallography is the gold standard for confirming absolute stereochemistry. For example:
- Single-crystal analysis of related thiourea derivatives revealed space group , with unit cell parameters , confirming the (1S,2S) configuration .
- NMR spectroscopy (e.g., , , and ) distinguishes enantiomers via splitting patterns and coupling constants .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Avoid exposure to oxidizers or moisture, as trifluoromethyl groups are sensitive to hydrolysis .
- Stability studies suggest a shelf life of >12 months under inert atmospheres (e.g., argon) .
Advanced Research Questions
Q. How does the compound's stereochemistry influence its catalytic activity in asymmetric synthesis?
The (1S,2S) configuration enhances enantioselectivity in Michael additions and other organocatalytic reactions. For example:
- In nitroalkane additions to enones, the (S,S)-enantiomer achieves >90% enantiomeric excess (ee) due to its rigid cyclohexyl scaffold stabilizing transition states .
- Comparative studies with (R,R)-enantiomers show a 30–50% reduction in catalytic efficiency, highlighting the role of spatial arrangement in active-site binding .
Q. What analytical strategies resolve contradictions in reported reaction yields or selectivity?
- Purity assessment: Use HPLC-MS to detect trace impurities (e.g., diastereomers) that may skew yields .
- Kinetic profiling: Monitor reaction progress via in-situ IR spectroscopy to optimize time-temperature conditions .
- Computational modeling: Density Functional Theory (DFT) calculations predict transition-state energies, explaining selectivity variations across studies .
Q. How can the compound be modified to enhance its solubility or catalytic scope?
- Solubility tuning: Introduce polar groups (e.g., hydroxyl or ammonium salts) to the cyclohexyl moiety while preserving stereochemistry .
- Hybrid catalysts: Conjugate with transition metals (e.g., Pd/C) for tandem catalysis, as demonstrated in hydrogenation-thiourea cascades .
Q. What methodologies validate the compound's role in membrane transport or bioactivity studies?
- Fluorescence assays: Tag the thiourea moiety with BODIPY dyes to track cellular uptake .
- Molecular docking: Simulate interactions with biological targets (e.g., ion channels) using AutoDock Vina .
Methodological Considerations
Q. How to design experiments for comparing enantiomer-specific activity?
- Parallel synthesis: Prepare both (S,S) and (R,R)-enantiomers using chiral starting materials (e.g., (1S,2S)-diaminocyclohexane) .
- Kinetic resolution: Use chiral columns (e.g., Chiralpak IA) to separate enantiomers and quantify activity via HPLC .
Q. What precautions are critical when handling the compound in air-sensitive reactions?
- Use Schlenk lines or gloveboxes to maintain inert atmospheres .
- Pre-dry solvents (e.g., molecular sieves for THF) to prevent hydrolysis of trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
